N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide, also known as AZD9496, is a small molecule inhibitor of estrogen receptor alpha (ERα). It is a potent and selective inhibitor of ERα, which has shown promising results in preclinical studies for the treatment of breast cancer.
Wirkmechanismus
N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide works by binding to the ligand-binding domain (LBD) of ERα, which prevents the binding of estrogen to the receptor. This inhibition of ERα signaling leads to the inhibition of cell proliferation and induction of apoptosis in ERα-positive breast cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of ERα signaling. This inhibition leads to the downregulation of genes involved in cell proliferation and survival, and the upregulation of genes involved in apoptosis. In addition, this compound has been shown to inhibit the growth of ERα-positive breast cancer tumors in vivo, without significant toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide for lab experiments include its potency and selectivity for ERα, as well as its ability to inhibit the growth of ERα-positive breast cancer cells both in vitro and in vivo. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide. One direction is to further investigate its efficacy in preclinical models of breast cancer, including the development of resistance to this compound. Another direction is to explore the potential of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal dose and treatment schedule.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-bromo-1-cyanopropane in the presence of a base to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine using a reducing agent, followed by reaction with 3-methoxy-4-methylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylpropyl)-3-methoxy-4-methylbenzamide has been extensively studied in preclinical models of breast cancer. In vitro studies have shown that this compound inhibits the growth of ERα-positive breast cancer cells, while having little effect on ERα-negative breast cancer cells. In vivo studies have shown that this compound inhibits the growth of ERα-positive breast cancer tumors in mice, with no significant toxicity observed.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methoxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-5-14(3,9-15)16-13(17)11-7-6-10(2)12(8-11)18-4/h6-8H,5H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDOCCCYDXMTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.